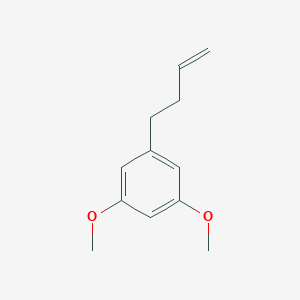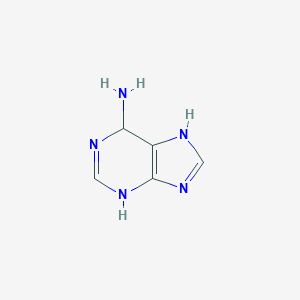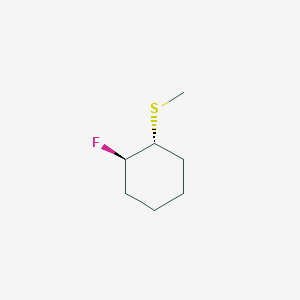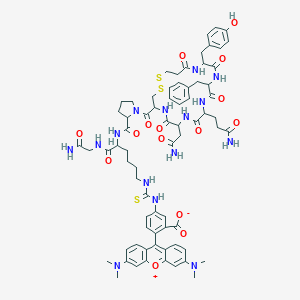
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as vasopressin with a fluorescent label. This compound is widely used in scientific research to study the mechanisms of action of vasopressin and its effects on biochemical and physiological processes.
Mecanismo De Acción
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) acts on specific receptors in the brain and peripheral tissues. It binds to vasopressin V1a and V1b receptors, which are involved in the regulation of social behavior, stress responses, and blood pressure. This compound also binds to vasopressin V2 receptors, which are involved in the regulation of water balance and urine concentration.
Biochemical and Physiological Effects:
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a range of biochemical and physiological effects. It has been shown to increase social bonding and aggression in animals, as well as improve memory and learning. This compound also plays a role in the regulation of blood pressure, water balance, and stress responses. It has been used to investigate the effects of vasopressin on these processes in both animal and human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has several advantages for use in lab experiments. It allows for the visualization and tracking of vasopressin in living cells and tissues, which is not possible with the natural hormone. This compound also has a longer half-life than the natural hormone, allowing for longer-term studies. However, the fluorescent label may alter the activity of vasopressin and its receptors, which could affect the results of experiments.
Direcciones Futuras
There are several future directions for research on vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)). One area of interest is the role of vasopressin in the regulation of social behavior and its potential as a therapeutic target for social disorders such as autism and schizophrenia. Another area of interest is the use of vasopressin as a biomarker for the diagnosis and monitoring of diseases such as heart failure and diabetes. Additionally, further research is needed to fully understand the mechanisms of action of vasopressin and its effects on physiological processes.
In conclusion, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin that has a wide range of applications in scientific research. Its use allows for the visualization and tracking of vasopressin in living cells and tissues, and it has been used to investigate the mechanisms of action of vasopressin and its effects on biochemical and physiological processes. While there are limitations to its use in lab experiments, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has the potential to be a valuable tool in future research on social behavior, disease diagnosis, and the regulation of physiological processes.
Métodos De Síntesis
The synthesis of vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) involves the chemical modification of the natural hormone vasopressin. The process involves the addition of a fluorescent label to the lysine residue at position 8 of the vasopressin molecule. This modification allows for the visualization and tracking of vasopressin in living cells and tissues.
Aplicaciones Científicas De Investigación
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a wide range of applications in scientific research. It is commonly used to study the mechanisms of action of vasopressin in the brain and the effects of vasopressin on social behavior, memory, and learning. This compound is also used to investigate the role of vasopressin in the regulation of blood pressure, water balance, and stress responses.
Propiedades
Número CAS |
123298-17-9 |
|---|---|
Fórmula molecular |
C71H85N15O15S3 |
Peso molecular |
1484.7 g/mol |
Nombre IUPAC |
5-[[6-[(2-amino-2-oxoethyl)amino]-5-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-6-oxohexyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C71H85N15O15S3/c1-84(2)42-18-23-46-56(34-42)101-57-35-43(85(3)4)19-24-47(57)62(46)45-22-17-41(33-48(45)70(99)100)77-71(102)75-28-9-8-13-49(63(92)76-37-60(74)90)80-68(97)55-14-10-29-86(55)69(98)54-38-104-103-30-27-61(91)78-51(32-40-15-20-44(87)21-16-40)65(94)81-52(31-39-11-6-5-7-12-39)66(95)79-50(25-26-58(72)88)64(93)82-53(36-59(73)89)67(96)83-54/h5-7,11-12,15-24,33-35,49-55H,8-10,13-14,25-32,36-38H2,1-4H3,(H16-,72,73,74,75,76,77,78,79,80,81,82,83,87,88,89,90,91,92,93,94,95,96,97,99,100,102) |
Clave InChI |
CPFMSSKPEGMFOD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
Secuencia |
CYFQNCPXG |
Sinónimos |
1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))vasopressin TR-LVP vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





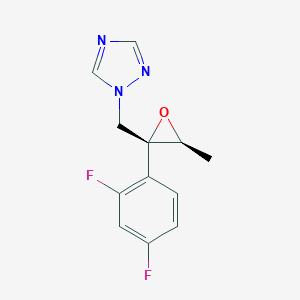

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
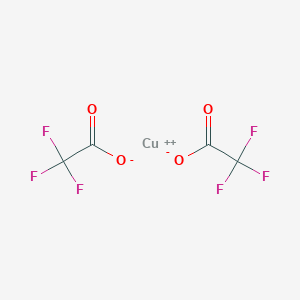
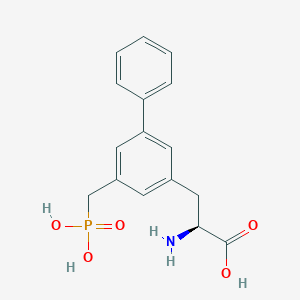
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
